3-Bromo-5-fluoro-4-hydroxybenzoic acid
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Overview
Description
3-Bromo-5-fluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the benzene ring
Mechanism of Action
Target of Action
A structurally similar compound, 4-bromo-3-hydroxybenzoic acid, is known to inhibit histidine decarboxylase (hdc) and aromatic-l-amino acid decarboxylase . HDC is involved in the biosynthesis of histamine, a biogenic amine involved in local immune responses. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
It can be inferred from the similar compound that it likely acts as an inhibitor, binding to the active site of the target enzymes and preventing their normal function .
Biochemical Pathways
The compound likely affects the biochemical pathways involving the synthesis of histamine and neurotransmitters. By inhibiting HDC, it could potentially reduce the production of histamine, affecting immune responses. Similarly, inhibition of aromatic-L-amino acid decarboxylase could impact the synthesis of neurotransmitters, affecting neural signaling .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in the levels of histamine and certain neurotransmitters. This could potentially affect a range of physiological processes, from immune responses to neural signaling .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 4-Bromo-3-hydroxybenzoic acid, can interact with enzymes like histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . These interactions could potentially influence various biochemical reactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 3-Bromo-5-fluoro-4-hydroxybenzoic acid in laboratory settings .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-hydroxybenzoic acid typically involves the bromination and fluorination of 4-hydroxybenzoic acid. One common method includes:
Bromination: 4-Hydroxybenzoic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom at the meta position relative to the hydroxyl group.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-fluoro-4-hydroxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is employed in studies investigating the interactions of halogenated compounds with biological systems, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Lacks the fluorine atom, which may affect its reactivity and binding properties.
3-Fluoro-4-hydroxybenzoic acid: Lacks the bromine atom, which may influence its chemical behavior and applications.
4-Hydroxybenzoic acid: Lacks both bromine and fluorine atoms, making it less reactive in certain substitution and coupling reactions.
Uniqueness
3-Bromo-5-fluoro-4-hydroxybenzoic acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and interactions with biological targets. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZCCJKXCSYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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